1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene
Overview
Description
“1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene” is a brominated and chlorinated benzene derivative. It has a benzene ring which is substituted with bromine atoms at the 1st and 3rd positions, a bromomethyl group at the 5th position, and a chlorine atom at the 2nd position .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the benzene ring, a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The bromine and chlorine atoms would be attached to the carbon atoms of the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, brominated and chlorinated benzene derivatives are generally reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the bromine and chlorine atoms. These halogens are highly electronegative, which would impact the polarity, boiling point, melting point, and solubility of the compound .Scientific Research Applications
Crystal Structure Analysis and Solvate Formation
1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene has been studied in the context of crystal structure analysis and solvate formation. For instance, Szlachcic et al. (2007) investigated the solvates of related bromomethyl compounds, revealing insights into their crystal structures and compositions. These findings are significant for understanding the molecular packing and conformation in different crystalline environments, which is crucial for the development of materials with specific properties (Szlachcic, Migda, & Stadnicka, 2007).
Synthesis and Reactivity Studies
The compound has also been included in studies focused on synthesis and reactivity. For example, Bi (2015) reported the synthesis of benzamide derivatives using a precursor that included a bromomethyl benzene component. This research contributes to the development of novel non-peptide CCR5 antagonists, highlighting the compound's role in medicinal chemistry (Bi, 2015).
Polymer Chemistry Applications
In polymer chemistry, this compound has been used as an initiator in the atom transfer radical polymerization of styrene. Yurteri et al. (2005) demonstrated its use in creating polystyrene-based macromonomers, which were further utilized in Suzuki coupling and Yamamoto polymerization. This research is pivotal in the synthesis of novel polyphenylenes with varying side chains, contributing to advancements in polymer materials science (Yurteri, Cianga, Demirel, & Yagcı, 2005).
Exploration of Electronic and Optical Properties
The compound's derivatives have been explored for their electronic and optical properties. For example, Alberola et al. (2006) synthesized brominated derivatives of tetrathiafulvalene, starting from a brominated benzene compound. These derivatives have potential applications in the study of solid-state structures and electrochemical behavior, which are important in materials science and electronics (Alberola, Collis, García, Howard, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-dibromo-5-(bromomethyl)-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3Cl/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVAQQJQXBJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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